molecular formula C32H35NO5 B10849589 1-[2-[4-[(19R)-5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-yl]phenoxy]ethyl]piperidine CAS No. 810668-60-1

1-[2-[4-[(19R)-5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-yl]phenoxy]ethyl]piperidine

货号: B10849589
CAS 编号: 810668-60-1
分子量: 513.6 g/mol
InChI 键: IFCSDJGUXGRSFR-JGCGQSQUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JNJ-19398990 is a novel chemical compound developed by Janssen Pharmaceuticals. It has shown promise in various therapeutic areas, particularly in the treatment of post-menopausal symptoms such as hot flushes and urogenital problems. This compound exhibits antagonistic activity in breast and uterine tissues, making it a potential candidate for addressing hormone-related conditions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-19398990 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of JNJ-19398990 would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact methods and conditions are proprietary to Janssen Pharmaceuticals.

化学反应分析

Types of Reactions

JNJ-19398990 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: JNJ-19398990 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

科学研究应用

JNJ-19398990 has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

    Biology: Investigated for its effects on cellular processes and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in treating post-menopausal symptoms and hormone-related conditions.

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

作用机制

JNJ-19398990 exerts its effects through antagonistic activity in breast and uterine tissues. It interacts with specific molecular targets and pathways involved in hormone regulation. The exact mechanism involves binding to hormone receptors and modulating their activity, thereby alleviating symptoms associated with hormone imbalances .

相似化合物的比较

Similar Compounds

    JNJ-3989: Another compound developed by Janssen Pharmaceuticals, used in the treatment of hepatitis B.

    JNJ-56136379: A capsid assembly modulator for hepatitis B treatment.

    JNJ-73763989: An RNA interference therapy for hepatitis B.

Uniqueness

JNJ-19398990 is unique due to its specific antagonistic activity in breast and uterine tissues, making it particularly suitable for treating post-menopausal symptoms. Unlike other similar compounds, it targets hormone-related conditions rather than viral infections.

属性

810668-60-1

分子式

C32H35NO5

分子量

513.6 g/mol

IUPAC 名称

1-[2-[4-[(19R)-5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-yl]phenoxy]ethyl]piperidine

InChI

InChI=1S/C32H35NO5/c1-34-24-11-13-28-29(20-24)37-18-14-27-26-12-10-25(35-2)21-30(26)38-32(31(27)28)22-6-8-23(9-7-22)36-19-17-33-15-4-3-5-16-33/h6-13,20-21,32H,3-5,14-19H2,1-2H3/t32-/m1/s1

InChI 键

IFCSDJGUXGRSFR-JGCGQSQUSA-N

手性 SMILES

COC1=CC2=C(C=C1)C3=C([C@H](O2)C4=CC=C(C=C4)OCCN5CCCCC5)C6=C(C=C(C=C6)OC)OCC3

规范 SMILES

COC1=CC2=C(C=C1)C3=C(C(O2)C4=CC=C(C=C4)OCCN5CCCCC5)C6=C(C=C(C=C6)OC)OCC3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。